molecular formula C15H16FN3O2S2 B6092238 4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

Numéro de catalogue: B6092238
Poids moléculaire: 353.4 g/mol
Clé InChI: GIKLLZIRTRLDOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide is a reversible inhibitor of BTK. It binds to the active site of BTK and blocks its activity. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the survival and proliferation of cancer cells. This compound inhibits BTK by blocking its activity and inhibiting downstream signaling pathways. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various types of cancer. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by targeting the BTK pathway. This compound has also been shown to have immunomodulatory effects by inhibiting the production of cytokines and chemokines. This results in the inhibition of inflammation and the modulation of the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide in lab experiments include its potent anti-tumor activity, its ability to target the BTK pathway, and its immunomodulatory effects. The limitations of using this compound in lab experiments include its relatively low solubility, its potential for off-target effects, and its limited availability.

Orientations Futures

There are several future directions for the development of 4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide. One direction is the evaluation of this compound in combination with other anti-cancer agents. This may enhance its anti-tumor activity and reduce the potential for drug resistance. Another direction is the evaluation of this compound in different types of cancer, including solid tumors. This may expand its clinical utility and increase its potential for use in combination therapies. Finally, the development of more potent and selective BTK inhibitors may lead to the development of new and more effective cancer therapies.

Méthodes De Synthèse

The synthesis of 4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide involves several steps. The first step is the reaction between 4-fluoroaniline and carbon disulfide to form 4-fluorophenyl isothiocyanate. The second step is the reaction between 4-fluorophenyl isothiocyanate and 4-aminobenzene sulfonamide to form this compound. The overall yield of this synthesis method is around 40%.

Applications De Recherche Scientifique

4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been shown to have potent anti-tumor activity in various types of cancer, including B-cell malignancies and solid tumors. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the survival and proliferation of cancer cells. This compound inhibits BTK by binding to its active site and blocking its activity. This results in the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.

Propriétés

IUPAC Name

1-(4-fluorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S2/c16-12-3-5-13(6-4-12)19-15(22)18-10-9-11-1-7-14(8-2-11)23(17,20)21/h1-8H,9-10H2,(H2,17,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKLLZIRTRLDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.